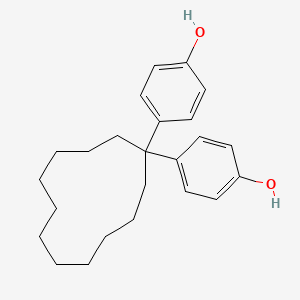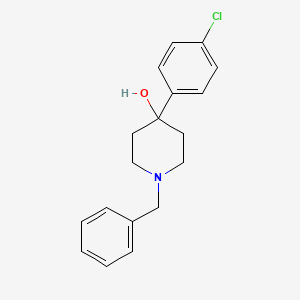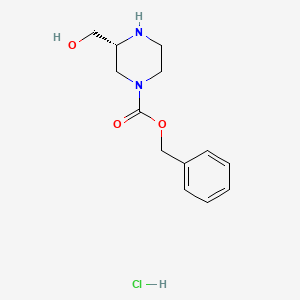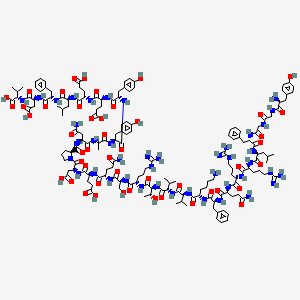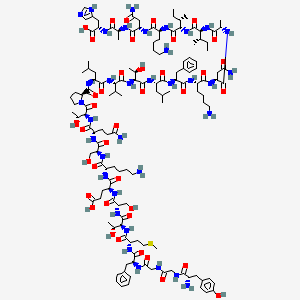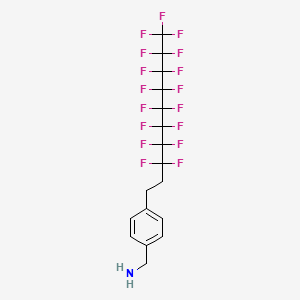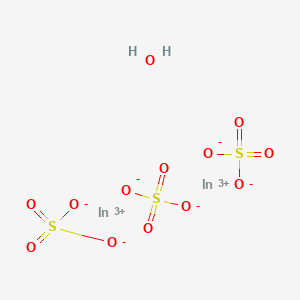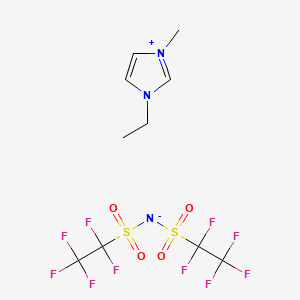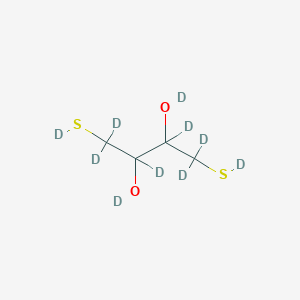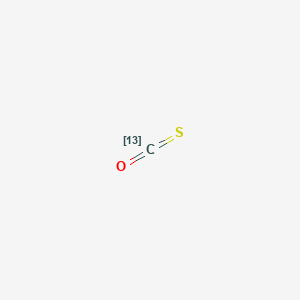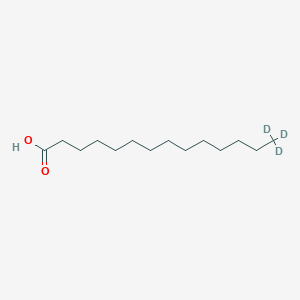
Tetradecanoic-14,14,14-d3 acid
Overview
Description
Tetradecanoic-14,14,14-d3 acid, also known as Myristic acid-14,14,14-d3, is a deuterated form of myristic acid. It is a stable isotope-labeled compound with the chemical formula CD3(CH2)12CO2H. This compound is primarily used in scientific research as a standard substance for various analytical techniques .
Mechanism of Action
Target of Action
Tetradecanoic-14,14,14-d3 acid, also known as Myristic-14,14,14-d3 acid, is a deuterated form of myristic acid . Myristic acid is a common saturated fatty acid found in nutmeg, palm kernel oil, coconut oil, and butter fat
Biochemical Pathways
Fatty acids like myristic acid are involved in various cellular processes, including maintaining intracellular ph and membrane potential . These processes are crucial for general cellular physiology and ageing .
Biochemical Analysis
Biochemical Properties
Tetradecanoic-14,14,14-d3 acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of lipids and can be incorporated into phospholipids and triglycerides. The deuterated form allows researchers to trace its incorporation and metabolism in cells. This compound interacts with enzymes such as acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinase C, an enzyme involved in signal transduction pathways. Additionally, this compound can alter the expression of genes related to lipid metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into cellular lipids and subsequent effects on membrane structure and function. It can bind to specific proteins and enzymes, influencing their activity. For instance, this compound can inhibit or activate enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in lipid metabolism and energy balance in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and energy expenditure. At high doses, this compound may cause toxic effects, such as liver damage and metabolic disturbances. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including beta-oxidation and lipid synthesis. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are crucial for fatty acid oxidation. Additionally, this compound can influence the levels of metabolites involved in energy production and storage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It can be incorporated into cellular membranes, affecting their fluidity and function. The compound’s distribution is influenced by its interactions with lipid-binding proteins and transporters such as fatty acid-binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. These localization patterns are essential for understanding the compound’s role in cellular metabolism and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tetradecanoic-14,14,14-d3 acid involves deuteration, a process where hydrogen atoms are replaced with deuterium. One common method is the hydrogenation of 14,14,14-D3 acetone in the presence of a suitable catalyst, converting it into this compound through a hydrogenation reduction reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic-14,14,14-d3 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tetradecanoic-14,14,14-d3 acid is widely used in scientific research, including:
Chemistry: As a standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In studies involving lipid metabolism and lipidomics.
Medicine: For tracing metabolic pathways and studying drug interactions.
Industry: Used in the development of deuterated drugs and as a reference material in quality control
Comparison with Similar Compounds
Similar Compounds
Myristic acid: The non-deuterated form of Tetradecanoic-14,14,14-d3 acid.
Palmitic acid-d31: Another deuterated fatty acid used in similar research applications.
Properties
IUPAC Name |
14,14,14-trideuteriotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584375 | |
| Record name | (14,14,14-~2~H_3_)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62217-71-4 | |
| Record name | (14,14,14-~2~H_3_)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecanoic-14,14,14-D3 acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)

